molecular formula C16H14FN3O2 B2662849 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034418-26-1

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2662849
CAS No.: 2034418-26-1
M. Wt: 299.305
InChI Key: XGVBIKVOOVOKQG-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a fluorinated benzamide derivative with a molecular weight of 299.3 g/mol (calculated from ). Its structure comprises a 3-fluorobenzamide core linked via an ethyl group to a pyrazole ring substituted at position 4 with a furan-3-yl moiety. The InChIKey (LYZOBSCPBJAKSH-UHFFFAOYSA-N) and SMILES string (C(NCCN1C=C(C2C=COC=2)C=N1)(=O)C1=CC=CC=C1F) confirm the spatial arrangement of its aromatic and heterocyclic components .

Properties

IUPAC Name

3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVBIKVOOVOKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with a benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential
The unique molecular structure of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide makes it a promising candidate for drug development. Its potential as an inhibitor of specific enzymes or receptors is particularly noteworthy. The furan and pyrazole moieties can interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions, which may enhance its efficacy in modulating biological activity.

Case Study: Anti-inflammatory Properties
Recent studies have indicated that pyrazole derivatives, including compounds similar to this compound, exhibit anti-inflammatory effects. For instance, a study evaluating a series of pyrazole compounds demonstrated significant inhibition of tumor necrosis factor-alpha (TNFα), a key player in inflammatory responses. The compound's structural features may contribute to its ability to bind effectively to inflammatory mediators .

Materials Science

Building Blocks for Novel Materials
In materials science, this compound can serve as a building block for synthesizing novel materials with unique electronic or optical properties. The incorporation of furan and pyrazole rings can lead to materials with enhanced conductivity or photonic properties, making them suitable for applications in organic electronics and photonic devices.

Biological Research

Biological Probes
The compound can also be utilized as a probe in biological research to study various processes such as enzyme activity and receptor binding. Its ability to selectively bind to certain biological targets allows researchers to investigate the underlying mechanisms of action in cellular pathways.

Summary of Research Findings

Application Area Key Findings
Medicinal ChemistryPotential as an enzyme/receptor inhibitor; anti-inflammatory properties demonstrated in studies.
Materials ScienceActs as a precursor for novel materials with enhanced electronic/optical properties.
Biological ResearchUseful as a probe for studying enzyme activity and receptor interactions.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.

Comparison with Similar Compounds

Fluorinated Benzamides with Pyrazole Moieties

  • Target Compound : Features a 3-fluorobenzamide, ethyl-linked pyrazole, and furan-3-yl group.
  • Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine system, increasing molecular weight (589.1 vs. 299.3) and complexity. The chromenone moiety may enhance π-π stacking interactions in biological targets .
  • Compound 8(h) () : N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide.
    • Key Differences : Contains a dihydrodioxin group and bromo-trifluoromethylphenyl substituent, contributing to higher lipophilicity. The IR spectrum shows a carbonyl stretch at 1651 cm⁻¹, typical for benzamides .

Fluorinated Benzamides with Other Heterocycles

  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () :
    • Key Differences : Replaces pyrazole with an imidazo[1,2-a]pyrimidine ring, which may alter binding affinity to kinase targets due to expanded aromatic surface area .
  • 2-Chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide (): Key Differences: Substitutes furan with pyridazine and adds a chloro substituent. Higher molecular weight (360.77 vs. 299.3) suggests increased steric bulk .

Physicochemical Properties

Melting Points and Solubility

  • Target Compound: No melting point (MP) data available.
  • Example 53 (): MP = 175–178°C, indicative of strong intermolecular forces from chromenone and pyrazolopyrimidine .
  • Compound 8(h) () : MP = 99–102°C, lower than Example 53, likely due to reduced crystallinity from the dihydrodioxin group .

Spectroscopic Characteristics

  • NMR Complexity () : 3-Fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide exhibit severe ¹H NMR signal overlap in aromatic regions. The target compound’s pyrazole and furan substituents may introduce distinct coupling patterns, though spectral assignments could remain challenging .
  • IR Data () : Carbonyl stretches (1651–1614 cm⁻¹) in related benzamides align with typical amide vibrations, suggesting similar electronic environments for the target’s benzamide group .

Biological Activity

3-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C14H14FN3O\text{C}_{14}\text{H}_{14}\text{F}\text{N}_{3}\text{O}

This structure includes a furan ring, a pyrazole moiety, and a benzamide group, which contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Compounds with similar structures have shown significant inhibitory effects against various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Some pyrazole derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural Feature Impact on Activity
Fluorine SubstitutionEnhances binding affinity and metabolic stability.
Furan Ring PresenceFacilitates π-π interactions with target proteins.
Benzamide GroupContributes to overall hydrophobicity and receptor binding.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor properties of similar pyrazole derivatives against melanoma cell lines. Results indicated that compounds with furan substitutions exhibited IC50 values significantly lower than those without, highlighting the importance of the furan moiety in enhancing activity .
  • Anti-inflammatory Action : In vitro assays demonstrated that compounds related to this compound could reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating potential for treating inflammatory conditions .
  • Antimicrobial Activity : A series of pyrazole carboxamide derivatives were tested against various phytopathogenic fungi. The results showed that modifications similar to those in this compound led to enhanced antifungal activity compared to standard treatments .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : By interacting with specific enzymes or receptors, the compound can inhibit pathways involved in tumor progression or inflammation.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .

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